molecular formula C23H24N2O5 B12458246 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12458246
M. Wt: 408.4 g/mol
InChI Key: YEWISPLKAMZQPA-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, a carbonyl group, and aromatic substituents, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the aromatic substituents. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Aromatic Substituents: Aromatic substituents can be introduced through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final compound can be assembled through coupling reactions, such as amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of the compound with biological macromolecules.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate may include other pyrrolidine derivatives or compounds with similar aromatic substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic substituents, which may confer unique chemical and biological properties. Comparative studies with similar compounds can help highlight its distinct features and potential advantages in various applications.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 1-[(2-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H24N2O5/c1-14-8-10-17(11-9-14)21(27)16(3)30-23(29)18-12-20(26)25(13-18)24-22(28)19-7-5-4-6-15(19)2/h4-11,16,18H,12-13H2,1-3H3,(H,24,28)

InChI Key

YEWISPLKAMZQPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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